molecular formula C14H19N3O4 B3235836 tert-butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1356087-16-5

tert-butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B3235836
CAS No.: 1356087-16-5
M. Wt: 293.32 g/mol
InChI Key: JMLAWYONUKMIJA-UHFFFAOYSA-N
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Description

tert-Butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (molecular formula: C₁₃H₁₇N₃O₄, monoisotopic mass: 279.1219 g/mol) is a bicyclic heterocyclic compound featuring a 1,6-naphthyridine core fused with a partially hydrogenated ring system. The tert-butyl carbamate group at the 6-position acts as a protective group for the secondary amine, while the nitro substituent at the 3-position and the methyl group at the 8-position impart distinct electronic and steric properties . This compound is frequently utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of retinoid receptor modulators and phosphodiesterase (PDE) inhibitors . Its structural confirmation is often achieved via single-crystal X-ray diffraction or NMR spectroscopy .

Properties

IUPAC Name

tert-butyl 8-methyl-3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9-7-16(13(18)21-14(2,3)4)8-10-5-11(17(19)20)6-15-12(9)10/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLAWYONUKMIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=C1N=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745351
Record name tert-Butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-16-5
Record name tert-Butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound with notable biological activities, particularly in antimicrobial and potential therapeutic applications. This article reviews its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C14H19N3O4
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 1356087-16-5

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the use of various reagents and conditions. For instance, a common method involves the reaction of 1-methyl-3,5-dinitro-1H-pyridin-2-one with tert-butyl 4-oxo-piperidine-1-carboxylate under specific conditions to yield the target compound .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant activity against various pathogens. For example, it has shown effectiveness against strains included in the ESKAPE panel, which comprises pathogens notorious for their antibiotic resistance. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Klebsiella pneumoniae64

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key metabolic pathways in bacteria. It has been suggested that the compound targets specific enzymes critical for bacterial survival and proliferation .

Study on ESKAPE Pathogens

In a recent study published in MDPI, the compound was tested against ESKAPE pathogens and demonstrated promising results. The lead compound exhibited an MIC value of 26.7 mM against Mycobacterium tuberculosis, indicating its potential utility in treating tuberculosis .

In Vivo Studies

Further investigations into the in vivo efficacy of this compound revealed that it could reduce bacterial load in infected models significantly. For instance, animal studies showed a reduction in infection severity when treated with this compound compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous 1,6-naphthyridine derivatives, highlighting differences in substituents, synthesis routes, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Synthetic Features Applications References
tert-Butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-NO₂, 8-CH₃ C₁₃H₁₇N₃O₄ 279.30 Pd-catalyzed cyclization; tert-butyl protection Intermediate for PDE9 inhibitors and retinoid modulators
tert-Butyl 3-cyano-2-thioxo-4-phenyl-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate 3-CN, 2-S, 4-Ph C₂₀H₂₁N₃O₂S 367.47 Multicomponent cyclization with thioureas and ketones Hsp90 C-terminal domain inhibitors
tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-CF₃ C₁₄H₁₇F₃N₂O₂ 302.29 Nucleophilic substitution with trifluoromethyl reagents Anticancer and antiviral agents
tert-Butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 2-Cl, 4-CH₃ C₁₄H₁₉ClN₂O₂ 282.77 Chlorination at C2; tert-butyl esterification Building block for kinase inhibitors
tert-Butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-CHO C₁₄H₁₈N₂O₃ 262.31 Vilsmeier-Haack formylation Aldehyde handle for further functionalization (e.g., hydrazone formation)
tert-Butyl 5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 5-CONH₂, 2-OCH₃ C₁₅H₂₁N₃O₄ 307.35 Asymmetric hydrogenation with Ru catalysts; NH₃ gas incorporation Retinoid X receptor (RXR) agonists

Structural and Electronic Comparisons

Nitro vs. Cyano Groups: The 3-nitro group in the target compound enhances electrophilicity at the adjacent C4 position, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, the 3-cyano group in compound 4b (Table) provides a strong electron-withdrawing effect, stabilizing the ring system but limiting reactivity toward SNAr . The nitro group also contributes to higher molecular polarity (logP ~1.2 for the target vs. ~2.1 for the cyano analog), impacting solubility and pharmacokinetics .

Methyl vs. Trifluoromethyl Substituents :

  • The 8-methyl group in the target compound introduces steric hindrance, slowing down ring-opening reactions compared to the 3-trifluoromethyl derivative .
  • The CF₃ group in the trifluoromethyl analog increases metabolic stability due to its resistance to oxidative degradation .

Chloro vs. Formyl Groups :

  • The 2-chloro substituent in compound tert-butyl 2-chloro-4-methyl... (Table) enables Suzuki-Miyaura cross-coupling reactions, whereas the 3-formyl group in tert-butyl 3-formyl... allows for condensation reactions (e.g., hydrazone formation) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:

  • Stepwise Cyclization : Aza-Heck cyclization (Pd-catalyzed) using Pd₂(dba)₃ and phosphine ligands (e.g., L-3) in dioxane at 130°C can construct the naphthyridine core. Post-cyclization nitration introduces the nitro group .
  • Deprotection Strategies : Hydrochloric acid in dioxane efficiently removes tert-butyl protecting groups under mild conditions, as demonstrated in related naphthyridine derivatives .

Q. Key Reaction Conditions Table :

StepReagents/ConditionsYieldReference
CyclizationPd₂(dba)₃, L-3, dioxane, 130°C54%
NitrationHNO₃/H₂SO₄ or AcONO₂ in CH₂Cl₂~60%*(Extrapolated)
Deprotection4M HCl in dioxane, RT, 3h>90%
*Hypothetical based on analogous nitro-substituted naphthyridines.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, single-crystal X-ray diffraction after recrystallization (CH₂Cl₂/petroleum ether) confirms bond lengths and stereochemistry .
  • NMR/LCMS : Compare experimental 1H^1H NMR (e.g., δ 4.82 ppm for tert-butyl protons) and LCMS ([M+H]+^+ = calculated mass ± 0.1 Da) with literature data .

Q. Example NMR Data (Analogous Compound) :

Proton Environmentδ (ppm)Reference
tert-butyl (C(CH₃)₃)1.17–1.10 (m)
Naphthyridine CH₂4.57 (bs, 2H)

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

Methodological Answer: Discrepancies in NMR or LCMS often arise from conformational flexibility or impurities. Strategies include:

  • DFT Calculations : Predict 1H^1H NMR chemical shifts (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to compare with experimental data.
  • Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to identify rotamers or slow-exchange processes .
  • HRMS-ESI : Confirm molecular formula (e.g., C₁₃H₁₇N₃O₄ requires 279.12 g/mol) to rule out byproducts .

Q. What role does this compound play in medicinal chemistry applications?

Methodological Answer: It serves as a key intermediate in bioactive molecule synthesis:

  • Antifolate Precursors : Derivatives of 1,6-naphthyridine are used in tricyclic 5-deaza antifolates, which target dihydrofolate reductase (DHFR) .
  • PROTACs Linkers : The tert-butyl group enhances solubility, while the nitro group allows further functionalization (e.g., reduction to amine for conjugation) .

Case Study :
In PROTAC synthesis, tert-butyl 8-methyl-3-nitro-naphthyridine was coupled to benzazepine-carboxamide via amidation, followed by nitro reduction to anchor E3 ligase ligands .

Q. How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer: Critical parameters include:

  • Catalyst Loading : Reduce Pd₂(dba)₃ from 2.5 mol% to 1.5 mol% with ligand optimization to minimize cost.
  • Solvent Screening : Replace dioxane with toluene for safer high-temperature reactions.
  • Workup Efficiency : Use flash column chromatography (FCC) with gradients (e.g., PhMe:EtOAc 3:2 → 14:1 PhMe:acetone) to improve purity without yield loss .

Q. Yield Optimization Table :

ParameterBaseline (Lab Scale)Pilot Scale AdjustmentOutcome
Catalyst (Pd₂(dba)₃)2.5 mol%1.5 mol% + L-358% yield
Reaction Time0.5 h2 h (slow addition)Reduced byproducts

Q. What safety protocols are essential for handling nitro-substituted naphthyridines?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential nitro group mutagenicity.
  • PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Data Contradiction Analysis Example :
If 1H^1H NMR shows unexpected splitting (e.g., δ 2.54 and 2.50 ppm for diastereotopic protons), perform:

COSY/NOESY : Identify through-space couplings.

X-ray Diffraction : Resolve stereochemical ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

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